molecular formula C19H26N2O2 B14513855 2-[2-(Piperidine-1-carbonyl)phenyl]-1-(piperidin-1-yl)ethan-1-one CAS No. 62833-91-4

2-[2-(Piperidine-1-carbonyl)phenyl]-1-(piperidin-1-yl)ethan-1-one

Cat. No.: B14513855
CAS No.: 62833-91-4
M. Wt: 314.4 g/mol
InChI Key: BSBGRLSFIQQBOC-UHFFFAOYSA-N
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Description

2-[2-(Piperidine-1-carbonyl)phenyl]-1-(piperidin-1-yl)ethan-1-one is an organic compound that features a piperidine moiety. Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many pharmaceuticals and natural alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Piperidine-1-carbonyl)phenyl]-1-(piperidin-1-yl)ethan-1-one typically involves the reaction of piperidine with a suitable phenyl derivative under controlled conditions. One common method involves the acylation of piperidine with a phenacyl chloride derivative, followed by cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve the hydrogenation of pyridine over a molybdenum disulfide catalyst to produce piperidine, which is then reacted with the appropriate phenyl derivative . This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Piperidine-1-carbonyl)phenyl]-1-(piperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[2-(Piperidine-1-carbonyl)phenyl]-1-(piperidin-1-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug design and development.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-[2-(Piperidine-1-carbonyl)phenyl]-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Piperidine-1-carbonyl)phenyl]-1-(piperidin-1-yl)ethan-1-one is unique due to its specific combination of a piperidine moiety with a phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

62833-91-4

Molecular Formula

C19H26N2O2

Molecular Weight

314.4 g/mol

IUPAC Name

2-[2-(piperidine-1-carbonyl)phenyl]-1-piperidin-1-ylethanone

InChI

InChI=1S/C19H26N2O2/c22-18(20-11-5-1-6-12-20)15-16-9-3-4-10-17(16)19(23)21-13-7-2-8-14-21/h3-4,9-10H,1-2,5-8,11-15H2

InChI Key

BSBGRLSFIQQBOC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)CC2=CC=CC=C2C(=O)N3CCCCC3

Origin of Product

United States

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